
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Overview
Description
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in biological activities against various pathogens and disorders
Biochemical Pathways
Thiq-based compounds are known to influence various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Biological Activity
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (1-OTQ-7-CN) is a heterocyclic compound that belongs to the tetrahydroisoquinoline (THIQ) class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound is characterized by a tetrahydroisoquinoline skeleton with a carbonitrile group at the 7-position. The presence of the carbonitrile functional group enhances its chemical reactivity and biological interactions, making it an interesting subject for medicinal chemistry research.
Synthesis
The synthesis of 1-OTQ-7-CN typically involves cyclization reactions. Common methods include:
- Cyclization with imines : This method allows for the introduction of desired pharmacophore groups at various positions on the isoquinoline ring.
- Reactions with cyclic anhydrides : This approach facilitates the formation of functionalized THIQ derivatives.
These synthetic strategies are crucial for producing this compound efficiently for research and industrial applications .
Biological Activities
Research into the biological activities of 1-OTQ-7-CN has revealed several promising properties:
- Antiviral Activity : Initial studies suggest that compounds related to 1-OTQ-7-CN may possess antiviral properties. A review highlighted the potential of THIQ derivatives in combating coronaviruses, indicating that similar compounds might exhibit antiviral activity against various viral strains .
- Antimicrobial Properties : There is ongoing investigation into the antimicrobial effects of this compound, with preliminary findings suggesting it may inhibit certain bacterial strains .
- Cytotoxicity : Studies have shown that some THIQ derivatives exhibit low cytotoxicity towards mammalian cells while maintaining significant antiparasitic activity against resistant strains of Plasmodium falciparum .
The mechanism by which 1-OTQ-7-CN exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets through its carbonitrile group, influencing multiple biological pathways such as enzyme inhibition and receptor binding .
Comparative Analysis
To better understand the unique properties of 1-OTQ-7-CN, a comparison with structurally similar compounds can be helpful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | Isoquinoline skeleton with a carbonitrile at the 6-position | Different biological activity profile due to substituent position |
1-Oxo-2,3,4-trisubstituted tetrahydroisoquinolines | Variably substituted at positions 2 and 3 | Enhanced diversity in biological properties |
1-Oxo-1,2,3,4-tetrahydroisoquinoline | Base structure without additional functional groups | Lacks unique reactivity associated with carbonitriles |
The carbonitrile substitution at the 7-position significantly influences the chemical reactivity and biological activities compared to other isoquinoline derivatives .
Case Studies and Research Findings
Recent studies have focused on synthesizing novel THIQ derivatives to explore their biological activities:
- A study reported on the synthesis of various THIQ derivatives and their evaluation against human coronaviruses. The results indicated that specific modifications in the structure could enhance antiviral efficacy .
- Another investigation highlighted the low toxicity levels of certain THIQ compounds when tested on various human cell lines compared to established antiviral drugs like chloroquine .
Scientific Research Applications
Medicinal Chemistry Applications
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile exhibits significant promise in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds demonstrate anticancer properties. For instance, compounds structurally related to this compound have been tested against breast cancer cell lines (e.g., MCF-7) using the MTT assay. Results showed that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation compared to standard treatments like Doxorubicin .
Neuroprotective Effects
Research has suggested that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems and may have neuroprotective effects. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The compound's mechanism of action involves binding to specific enzymes and receptors within the body:
- Enzyme Inhibition : It may inhibit enzymes by binding to active sites or allosteric sites, thus modulating their function.
- Receptor Interaction : The compound can engage with cellular receptors that initiate signaling pathways leading to various biological effects .
Materials Science Applications
In addition to its medicinal uses, this compound has potential applications in materials science:
Additive Manufacturing
The compound is being explored as a component in additive manufacturing processes due to its unique chemical properties that can enhance material performance in various applications .
Biomaterials Development
Its biocompatibility suggests potential use in the development of biomaterials for medical applications. Research is ongoing to evaluate its effectiveness in tissue engineering and regenerative medicine .
Data Table: Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Contains a carbonitrile group; bicyclic structure | Potential neuroprotective and anticancer activities |
1-Oxo-1,2,3,4-tetrahydroisoquinoline | Lacks the carbonitrile group; simpler bicyclic structure | Known for analgesic properties |
Isoquinoline derivatives | Varying substitutions on the isoquinoline core | Diverse biological activities depending on substitution |
Case Study 1: Anticancer Activity Assessment
A study evaluated several tetrahydroisoquinoline derivatives against MCF-7 breast cancer cells. Compounds were synthesized and tested for their cytotoxic effects using the MTT assay. Results indicated that specific modifications on the tetrahydroisoquinoline structure significantly enhanced anticancer activity compared to controls .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodology : The Pfitzinger reaction, catalyzed by p-TsOH in water, is a cost-effective and environmentally benign method for synthesizing tetrahydroisoquinoline derivatives. Key optimizations include:
- Solvent : Water as a green medium reduces toxicity and cost.
- Catalyst : p-TsOH enhances reaction efficiency.
- Reaction Time : Short durations (e.g., 2–4 hours) minimize side products.
- Work-up : Simple filtration and recrystallization improve purity .
- Comparison : Traditional methods may require organic solvents (e.g., DMF) and harsher conditions, leading to lower yields.
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- X-ray Crystallography : Resolves bond lengths (mean σ(C–C) = 0.004 Å) and confirms stereochemistry .
- NMR Spectroscopy : Identifies proton environments (e.g., nitrile and carbonyl groups).
- HPLC/MS : Ensures purity (>95%) and detects trace impurities.
- Elemental Analysis : Validates empirical formula (C₁₁H₁₀N₂O).
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Seal in dry conditions at room temperature to prevent hydrolysis of the nitrile group.
- Safety : While specific hazard data is limited, general precautions for nitriles include:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Gloves and goggles to prevent dermal/ocular exposure .
Advanced Research Questions
Q. How does the substitution pattern on the tetrahydroisoquinoline scaffold influence binding affinity to dopamine receptors?
- Structure-Activity Relationship (SAR) :
-
Fragment Extension : Adding a 2-propyl group to the tetrahydroisoquinoline core (e.g., MIPS1071) increases dopamine D2 receptor affinity by 17-fold (KB = 380 nM vs. 2.51 µM for the parent fragment) .
-
Electron-Withdrawing Groups : The nitrile at position 7 enhances competitive binding via dipole interactions with receptor residues.
Compound Modification Binding Affinity (KB) Mechanism THIQ7C Base fragment 2.51 µM Competitive MIPS1071 2-Propyl extension 380 nM Competitive
Q. What experimental approaches differentiate competitive versus allosteric inhibition mechanisms in GPCR studies?
- ERK1/2 Phosphorylation Assay : Measures downstream signaling to distinguish binding modes. Competitive inhibitors (e.g., THIQ7C) reduce ERK1/2 activation proportionally to dopamine displacement .
- Schild Analysis : Quantifies potency shifts in dose-response curves.
- Radioligand Binding : Direct competition assays using [³H]-labeled agonists/antagonists.
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Simulations : Use software (e.g., AutoDock) to map nitrile and carbonyl groups into receptor pockets.
- MD Simulations : Analyze stability of ligand-receptor complexes over time (e.g., 100 ns trajectories).
- QM/MM : Study electronic effects of substituents on binding energy.
Q. What role does metal coordination play in modulating the compound’s bioactivity?
- Copper Complexation : Analogous tetrahydroisoquinoline-carboxylic acids form stable Cu²⁺ complexes, enhancing antioxidant or catalytic activity.
- Potentiometry/Calorimetry : Determines stability constants (logβ) and thermodynamic parameters .
- UV-VIS Spectroscopy : Tracks ligand-to-metal charge transfer bands.
Q. Contradictions and Data Gaps
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWUVZONFUECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352394-88-7 | |
Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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